molecular formula C13H11ClN2O2 B12662866 N-(o-Aminophenyl)-5-chloroanthranilic acid CAS No. 92022-83-8

N-(o-Aminophenyl)-5-chloroanthranilic acid

Cat. No.: B12662866
CAS No.: 92022-83-8
M. Wt: 262.69 g/mol
InChI Key: HESOTZPIFSCRFY-UHFFFAOYSA-N
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Description

N-(o-Aminophenyl)-5-chloroanthranilic acid is an organic compound that belongs to the class of anthranilic acids. This compound is characterized by the presence of an amino group attached to an ortho position on the phenyl ring and a chlorine atom at the 5-position of the anthranilic acid structure. Anthranilic acids are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Aminophenyl)-5-chloroanthranilic acid typically involves the reaction of o-aminophenyl derivatives with chlorinated anthranilic acids. One common method includes the use of N-protected o-aminophenyl α,β-unsaturated aldehydes, which undergo a series of reactions including Michael addition and alkylation . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(o-Aminophenyl)-5-chloroanthranilic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted anthranilic acids.

Scientific Research Applications

N-(o-Aminophenyl)-5-chloroanthranilic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-Aminophenyl)-5-chloroanthranilic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .

Comparison with Similar Compounds

N-(o-Aminophenyl)-5-chloroanthranilic acid can be compared with other anthranilic acid derivatives:

    N-(o-Aminophenyl)anthranilic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    5-Chloroanthranilic acid: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    N-(p-Aminophenyl)-5-chloroanthranilic acid: The amino group is in the para position, which can influence its chemical and biological properties.

Properties

IUPAC Name

2-(2-aminoanilino)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-5-6-11(9(7-8)13(17)18)16-12-4-2-1-3-10(12)15/h1-7,16H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOTZPIFSCRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238828
Record name N-(o-Aminophenyl)-5-chloroanthranilic acid
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Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92022-83-8
Record name 2-[(2-Aminophenyl)amino]-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92022-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(o-Aminophenyl)-5-chloroanthranilic acid
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Record name N-(o-Aminophenyl)-5-chloroanthranilic acid
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Record name N-(o-aminophenyl)-5-chloroanthranilic acid
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Record name 2-(2-Aminoanilino)-5-chlorobenzoic acid
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